![molecular formula C6H5FO2S B1311864 Methyl 3-fluorothiophene-2-carboxylate CAS No. 100421-52-1](/img/structure/B1311864.png)
Methyl 3-fluorothiophene-2-carboxylate
Overview
Description
Methyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO2S . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of Methyl 3-fluorothiophene-2-carboxylate involves several steps. One method involves heating a mixture of 2-(methoxycarbonyl)thiophene-3-diazonium hexafluorophosphate and sand at 250°C under vacuum . The product is then collected using ether, washed with aqueous saturated NaHCO3, and dried over Na2SO4 . Another method involves the reaction of the compound with lithium aluminium hydride in tetrahydrofuran at 0°C .Molecular Structure Analysis
The InChI code for Methyl 3-fluorothiophene-2-carboxylate is 1S/C6H6FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 . This indicates that the molecule consists of six carbon atoms, six hydrogen atoms, one fluorine atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Methyl 3-fluorothiophene-2-carboxylate can undergo several chemical reactions. For instance, it can react with lithium aluminium hydride in tetrahydrofuran at 0°C to form (3-Fluoro-2-thienyl)methanol . It can also be converted to 3-fluorothiophene-2-carboxylic acid by stirring a solution of 3-fluorothiophene-2-carboxylic acid in methanol with H2SO4 at 100°C .Physical And Chemical Properties Analysis
Methyl 3-fluorothiophene-2-carboxylate has a molecular weight of 160.17 . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is soluble in water, with a solubility of 1.57 mg/ml .Scientific Research Applications
High Energy Density Lithium-Ion Batteries
Methyl 3-fluorothiophene-2-carboxylate is used as an electrolyte film-forming additive in lithium-ion batteries to improve the cycle performance of NCA cathodes, contributing to higher energy density .
Fluorine Substitution in Heterocycles
This compound is involved in the synthesis of fluorinated heterocycles, which are important in various fields including pharmaceuticals and agrochemicals .
Simulation Visualizations
It is referenced in simulation programs such as Amber and GROMACS, indicating its use in molecular modeling and computational chemistry for visualization purposes .
Safety and Hazards
Methyl 3-fluorothiophene-2-carboxylate is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Relevant Papers Several peer-reviewed papers and technical documents related to Methyl 3-fluorothiophene-2-carboxylate are available . These documents provide more detailed information about the compound’s synthesis, properties, and potential applications.
Mechanism of Action
Target of Action
Methyl 3-fluorothiophene-2-carboxylate (MFC) is a fluorinated thiophene derivative It’s known that fluorinated thiophenes are used in various areas such as conjugated polymers, antistatic agents, and various oligomers . They are also part of numerous bioactive substances including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .
Mode of Action
The fluorine atom in mfc is introduced into the thiophene ring using the schiemann reaction . This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate to produce the corresponding fluoroaromatic compound .
Biochemical Pathways
The introduction of a fluorine atom into the thiophene ring could potentially influence various biochemical pathways, given the wide range of applications of fluorinated thiophenes .
Pharmacokinetics
The compound’s molecular weight (16118 g/mol) and its physical form (crystal - powder) suggest that it could have reasonable bioavailability .
Result of Action
Mfc has been used as an electrolyte film-forming additive to improve the cycle performance of lini08Co015Al005O2 (NCA) cathodes in high energy density lithium-ion batteries (LIBs) . This suggests that MFC can contribute to the formation of a robust cathode electrolyte interphase .
Action Environment
It’s known that mfc is stored in a refrigerator, suggesting that low temperatures may be required to maintain its stability .
properties
IUPAC Name |
methyl 3-fluorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIUEFZYSXIGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441994 | |
Record name | Methyl 3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100421-52-1 | |
Record name | Methyl 3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges were encountered in utilizing Methyl 3-fluorothiophene-2-carboxylate for synthesizing 2-amino-3-fluorothiophene?
A2: Although methyl 3-fluorothiophene-2-carboxylate was successfully synthesized, converting it to 2-amino-3-fluorothiophene proved challenging. Attempts to convert its hydrazide derivative to the target aminofluorothiophene using the Curtius reaction were unsuccessful []. This suggests that alternative synthetic routes or modifications to the reaction conditions might be necessary to achieve the desired transformation.
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